

# Application Notes and Protocols for SGC-CBP30 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SGC-CBP30**, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various in vitro assays. This document includes recommended concentration ranges, detailed experimental protocols, and an overview of the key signaling pathways influenced by CBP/p300 inhibition.

### Introduction to SGC-CBP30

**SGC-CBP30** is a chemical probe that competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[1][2] By inhibiting the interaction between CBP/p300 and acetylated histones, **SGC-CBP30** disrupts the recruitment of these coactivators to chromatin, leading to the modulation of gene transcription.[3] Its selectivity for CBP/p300 over other bromodomain families, particularly the BET family, makes it a valuable tool for dissecting the specific roles of these coactivators in health and disease.[4]

## **Quantitative Data Summary**

The following table summarizes the reported in vitro potency and cellular efficacy of **SGC-CBP30** across various assays. These values can serve as a starting point for experimental design.



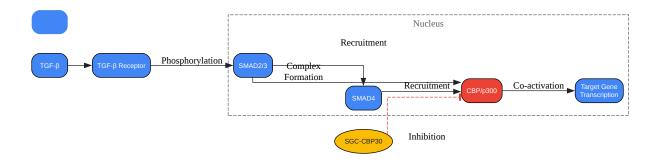
Assay Type	Target	Parameter	Value (nM)	Reference(s)
Biochemical Assays				
AlphaScreen	CREBBP (CBP)	IC50	21	[2][5]
EP300 (p300)	IC50	38	[2][5]	
Isothermal Titration Calorimetry (ITC)	CREBBP (CBP)	Kd	21	
EP300 (p300)	Kd	32		
Biolayer Interferometry (BLI)	EP300 (p300)	Kd	47	[4]
Cellular Assays				
NanoBRET	CBP-Histone H3.3 Interaction	EC50	280	[6]
Luciferase Reporter Assay (p53 activity)	Endogenous p53	IC50	1500	[5]
QuantiGene Plex Assay (MYC expression)	Endogenous c- MYC	EC50	2700	[5]
Cell Viability (various cancer cell lines)	GI50	< 3000	[6]	
Fluorescence Recovery After Photobleaching (FRAP)	CBP Bromodomain	Effective Conc.	1000	

## Signaling Pathways Involving CBP/p300



CBP and p300 are critical coactivators in numerous signaling pathways that regulate cell growth, differentiation, and apoptosis. **SGC-CBP30** can be used to probe the involvement of these coactivators in pathways such as:

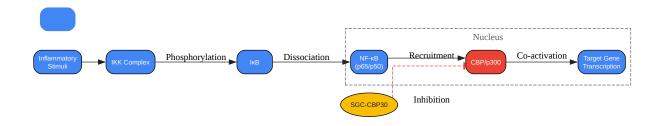
- TGF-β Signaling: CBP/p300 interact with SMAD proteins to regulate the transcription of TGF-β target genes involved in cell fate determination and extracellular matrix remodeling.
- NF-κB Signaling: CBP/p300 are recruited by NF-κB to acetylate histones at the promoters of pro-inflammatory and survival genes, thereby activating their transcription.
- p53 Signaling: CBP/p300 acetylate p53, enhancing its stability and transcriptional activity in response to cellular stress, leading to cell cycle arrest or apoptosis.



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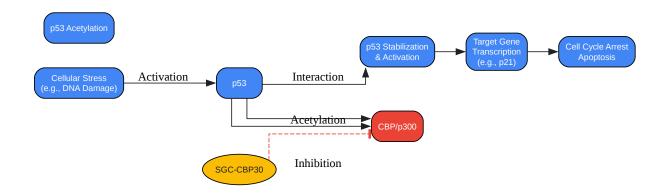
CBP/p300 in the TGF- $\beta$  Signaling Pathway.





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CBP/p300 in the NF-kB Signaling Pathway.



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CBP/p300 in the p53 Signaling Pathway.

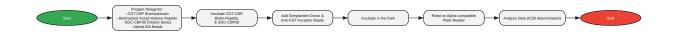
## **Experimental Protocols**

The following are detailed protocols for key in vitro assays to characterize the activity of **SGC-CBP30**. It is recommended to empirically determine the optimal concentrations for your specific assay conditions.



# AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol describes a competitive binding assay to measure the inhibition of the CBP bromodomain interaction with an acetylated histone peptide by **SGC-CBP30**.



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AlphaLISA Experimental Workflow.

#### Materials:

- Recombinant GST-tagged CBP bromodomain
- Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)
- SGC-CBP30
- AlphaLISA Glutathione Acceptor beads
- Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer
- 384-well white microplates

#### Procedure:

- Reagent Preparation:
  - Prepare a 2X solution of GST-CBP bromodomain and a 2X solution of biotinylated acetylhistone peptide in AlphaLISA Assay Buffer. The final concentrations should be empirically determined but a starting point of 20 nM for each is recommended.



- Prepare a serial dilution of SGC-CBP30 in DMSO, and then dilute further in AlphaLISA
   Assay Buffer to create a 4X working solution series.
- Assay Plate Setup:
  - Add 5 μL of the 4X SGC-CBP30 dilution series or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
  - Add 5 μL of the 2X GST-CBP bromodomain solution to each well.
  - Add 5 μL of the 2X biotinylated acetyl-histone peptide solution to each well.
  - Mix gently and incubate for 30 minutes at room temperature.
- · Bead Addition:
  - Prepare a 4X mix of AlphaLISA Glutathione Acceptor beads and Streptavidin-coated
     Donor beads in AlphaLISA Assay Buffer (final concentration of 20 μg/mL each).
  - Add 5 μL of the bead mixture to each well.
- Incubation and Reading:
  - Incubate the plate in the dark at room temperature for 60 minutes.
  - Read the plate on an AlphaLISA-compatible plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each SGC-CBP30 concentration relative to the DMSO control.
  - Plot the percentage of inhibition against the logarithm of the SGC-CBP30 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay



This protocol outlines a TR-FRET assay to measure the disruption of the CBP bromodomain-acetylated peptide interaction by **SGC-CBP30**.[7][8]

#### Materials:

- Recombinant His-tagged CBP bromodomain
- Biotinylated acetylated histone H4 peptide
- SGC-CBP30
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
- TR-FRET Assay Buffer
- 384-well black microplates

#### Procedure:

- Reagent Preparation:
  - Prepare a 2X solution of His-tagged CBP bromodomain and a 2X solution of biotinylated acetyl-histone peptide in TR-FRET Assay Buffer. Optimal concentrations should be determined empirically (e.g., starting at 10-50 nM).
  - Prepare a serial dilution of SGC-CBP30 in DMSO, followed by dilution in TR-FRET Assay
     Buffer to a 4X working concentration.
- Assay Plate Setup:
  - Add 5 μL of the 4X SGC-CBP30 dilution series or vehicle control to the wells.
  - Add 5 μL of the 2X His-tagged CBP bromodomain solution.
  - Add 5 μL of the 2X biotinylated acetyl-histone peptide solution.
  - Mix and incubate for 30 minutes at room temperature.



- · Detection Reagent Addition:
  - Prepare a 4X mix of Europium-labeled anti-His antibody and Streptavidin-APC in TR-FRET Assay Buffer.
  - Add 5 μL of the detection mix to each well.
- Incubation and Reading:
  - Incubate the plate for 60 minutes at room temperature, protected from light.
  - Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of
     ~340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
- Data Analysis:
  - Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
  - Determine the IC50 value as described for the AlphaLISA assay.

## **Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat change upon binding of **SGC-CBP30** to the CBP bromodomain, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy ( $\Delta$ H). [9][10][11]

#### Materials:

- Purified CBP bromodomain protein
- SGC-CBP30
- ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), degassed
- Isothermal Titration Calorimeter

#### Procedure:

Sample Preparation:



- Dialyze the purified CBP bromodomain protein against the ITC buffer overnight to ensure buffer matching.
- Dissolve SGC-CBP30 in the final dialysis buffer to the desired concentration. It is crucial
  that the buffer for the protein and the ligand are identical.
- Determine the accurate concentrations of the protein and SGC-CBP30.
- Degas both the protein and SGC-CBP30 solutions immediately before the experiment.
- ITC Experiment Setup:
  - $\circ~$  Load the CBP bromodomain solution (e.g., 10-20  $\mu\text{M})$  into the sample cell of the calorimeter.
  - Load the SGC-CBP30 solution (e.g., 100-200 μM) into the injection syringe.
  - Set the experimental temperature (e.g., 25 °C).

#### • Titration:

- $\circ$  Perform an initial injection of a small volume (e.g., 0.5  $\mu$ L) to avoid artifacts from syringe insertion, and discard this data point during analysis.
- Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 μL each) with sufficient spacing between injections to allow the signal to return to baseline.

#### Control Experiment:

 Perform a control titration by injecting SGC-CBP30 into the buffer alone to measure the heat of dilution.

#### Data Analysis:

- Subtract the heat of dilution from the binding data.
- Integrate the heat signal for each injection and plot the molar heat change against the molar ratio of SGC-CBP30 to CBP bromodomain.

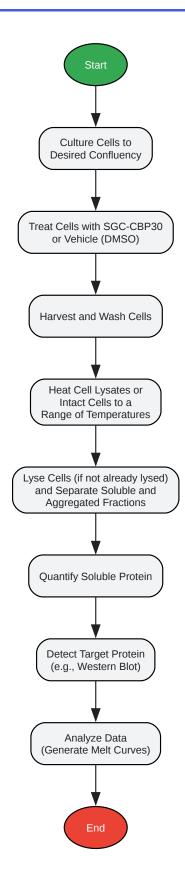


 $\circ$  Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and  $\Delta H$ .

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the engagement of **SGC-CBP30** with its target protein (CBP or p300) in a cellular context by measuring changes in the protein's thermal stability upon ligand binding. [12][13][14][15][16]





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CETSA Experimental Workflow.



#### Materials:

- Cell line of interest
- SGC-CBP30
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- · Lysis buffer with protease inhibitors
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Equipment for protein quantification (e.g., BCA assay)
- Equipment and reagents for Western blotting (or other protein detection method)
- Antibody specific for CBP or p300

#### Procedure:

- Cell Treatment:
  - Culture cells to ~80-90% confluency.
  - Treat cells with the desired concentration of SGC-CBP30 or DMSO for a specified time (e.g., 1-4 hours) in culture media. A typical starting concentration range for cellular assays is 0.1-10 μM.[4]
- · Cell Harvesting and Heating:
  - Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
  - Aliquot the cell suspension into PCR tubes.



- Heat the samples to a range of temperatures (e.g., 40-70 °C in 3 °C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
- Lysis and Fractionation:
  - Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.
- Analysis of Soluble Fraction:
  - Carefully collect the supernatant (soluble fraction).
  - Determine the protein concentration of each sample and normalize to ensure equal loading.
  - Analyze the samples by Western blotting using an antibody against CBP or p300.
- Data Analysis:
  - Quantify the band intensities for each temperature point.
  - Plot the normalized band intensity against the temperature to generate a melting curve for both the SGC-CBP30-treated and vehicle-treated samples.
  - A shift in the melting curve to a higher temperature in the presence of SGC-CBP30 indicates target engagement and stabilization.

## Conclusion

**SGC-CBP30** is a valuable tool for investigating the biological functions of CBP and p300. The protocols provided in these application notes offer a starting point for characterizing the in vitro activity of **SGC-CBP30**. Researchers should optimize the experimental conditions for their specific systems to ensure robust and reproducible results. Careful consideration of the recommended concentration ranges will aid in designing experiments that effectively probe the role of CBP/p300 in various signaling pathways and cellular processes.



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### References

- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. stemcell.com [stemcell.com]
- 4. Probe SGC-CBP30 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Isothermal titration calorimetry to determine association constants for high-affinity ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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